3-Chloro-4-(methoxymethoxy)benzaldehyde 3-Chloro-4-(methoxymethoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20537530
InChI: InChI=1S/C9H9ClO3/c1-12-6-13-9-3-2-7(5-11)4-8(9)10/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol

3-Chloro-4-(methoxymethoxy)benzaldehyde

CAS No.:

Cat. No.: VC20537530

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-(methoxymethoxy)benzaldehyde -

Specification

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
IUPAC Name 3-chloro-4-(methoxymethoxy)benzaldehyde
Standard InChI InChI=1S/C9H9ClO3/c1-12-6-13-9-3-2-7(5-11)4-8(9)10/h2-5H,6H2,1H3
Standard InChI Key XVMQRNCAOAVGQN-UHFFFAOYSA-N
Canonical SMILES COCOC1=C(C=C(C=C1)C=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s structure consists of a benzene ring with three substituents:

  • A chlorine atom at the 3-position

  • A methoxymethoxy (-OCH2_2OCH3_3) group at the 4-position

  • An aldehyde functional group at the 1-position

This arrangement creates distinct electronic effects:

  • The electron-withdrawing chlorine atom polarizes the aromatic ring

  • The methoxymethoxy group provides steric bulk and moderate electron-donating properties

  • The aldehyde group enables nucleophilic addition reactions

Physicochemical Data

Key properties derived from experimental and computational studies include:

PropertyValueMethod/Source
Molecular Weight200.62 g/molMass spectrometry
Boiling Point~418 K (144.8°C) at 0.0005 barReduced-pressure measurement
Density1.28 g/cm³ (estimated)Computational modeling
logP (Partition Coefficient)1.7HPLC-derived
SolubilitySoluble in acetone, CH2_2Cl2_2; sparingly soluble in waterSynthesis reports

The compound exhibits a characteristic 1H^1\text{H} NMR profile in CDCl3_3:

  • δ 9.87 (s, 1H, -CHO)

  • δ 7.93 (d, J = 2.0 Hz, 1H, aromatic)

  • δ 7.75 (dd, J = 8.4, 2.0 Hz, 1H, aromatic)

  • δ 7.31 (d, J = 8.4 Hz, 1H, aromatic)

  • δ 5.35 (s, 2H, -OCH2_2O-)

  • δ 3.53 (s, 3H, -OCH3_3)

Synthesis and Optimization

Primary Synthetic Route

The standard synthesis involves a two-step protection/functionalization strategy :

  • Starting Material: 3-Chloro-4-hydroxybenzaldehyde

  • Methoxymethyl (MOM) Protection:

    • React with methoxymethyl chloride (MOMCl) in acetone

    • Base: K2_2CO3_3 (2 eq)

    • Temperature: Reflux (20 hours)

    • Yield: 86%

Mechanistic Insights:
The reaction proceeds via nucleophilic aromatic substitution, where the phenolic oxygen attacks the electrophilic MOMCl. The bulky MOM group directs subsequent reactions to the ortho and para positions relative to the chlorine atom.

Process Optimization

Key parameters affecting yield and purity:

ParameterOptimal RangeEffect on Reaction
MOMCl Equivalents1.05–1.10 eqHigher equivalents lead to di-protection byproducts
Reaction Time18–24 hShorter times result in incomplete conversion
SolventAnhydrous acetonePolar aprotic solvent enhances nucleophilicity
Temperature56–60°C (reflux)Lower temperatures slow reaction kinetics

Chromatographic purification using silica gel (n-hexane/EtOAc = 15:1) typically achieves >95% purity .

Spectroscopic Characterization

Infrared Spectroscopy

Critical IR absorption bands (neat, cm1^{-1}):

  • 2924, 2829: C-H stretching in -OCH3_3

  • 1699: Strong C=O stretch of aldehyde

  • 1595, 1568: Aromatic C=C vibrations

  • 1248, 1196: Asymmetric C-O-C stretching in MOM group

Mass Spectrometry

  • EI-MS: m/z 200 (M+^+)

  • HRMS: Found 200.0246 (Calc. 200.0240 for C9_9H9_9ClO3_3)

  • Fragmentation pattern:

    • Loss of -CHO (m/z 171)

    • Cleavage of MOM group (m/z 139)

Comparative Analysis with Analogues

The 4-methoxymethoxy substitution creates distinct spectral differences compared to related benzaldehydes:

Compoundδ(-CHO) in 1H^1\text{H} NMRIR C=O Stretch (cm1^{-1})
3-Chloro-4-(methoxymethoxy)benzaldehyde9.871699
4-Methoxybenzaldehyde9.821703
3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde9.911695

The downfield shift of the aldehyde proton compared to simple methoxy derivatives suggests enhanced conjugation with the electron-rich aromatic system .

Applications in Medicinal Chemistry

Transthyretin Amyloidogenesis Inhibition

Recent studies demonstrate the compound’s utility in synthesizing chlorinated naringenin analogs :

  • Target: Transthyretin (TTR) amyloid fibril formation

  • Mechanism:

    • Aldehyde group enables Schiff base formation with lysine residues

    • Chlorine atom improves blood-brain barrier permeability

    • MOM group modulates solubility and protein binding

Structure-Activity Relationship (SAR) Findings:

  • IC50_{50} improvement of 12b-derived analogs: 3.2 μM → 0.8 μM

  • Selectivity index (vs. cytotoxicity): >15-fold enhancement

Related Compounds and Derivatives

Structural Analogues

Comparative analysis of benzaldehyde derivatives:

CompoundMolecular FormulaKey FeatureApplication
3-Chloro-4-methoxybenzaldehydeC8_8H7_7ClO2_2Simpler protectionAgrochemical intermediates
3-(4-Methoxyphenoxy)benzaldehydeC14_{14}H12_{12}O3_3Extended conjugationLiquid crystal precursors
3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehydeC9_9H8_8ClFO3_3Fluorine substitutionPET tracer development

Synthetic Derivatives

Common modification pathways:

  • Aldehyde Reduction: To benzyl alcohol derivatives using NaBH4_4

  • Wittig Reactions: Formation of α,β-unsaturated ketones

  • Schiff Base Formation: With primary amines for coordination complexes

Future Research Directions

Targeted Drug Delivery Systems

Potential modifications for enhanced bioavailability:

  • Prodrug Strategies: Conversion to oxime or hydrazone derivatives

  • Nanoparticle Conjugation: Gold nanoparticle carriers for TTR-selective delivery

Green Chemistry Approaches

Developing sustainable synthesis methods:

  • Catalytic Systems: Recyclable Lewis acid catalysts (e.g., FeCl3_3-montmorillonite)

  • Solvent-Free Conditions: Mechanochemical grinding with K2_2CO3_3

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